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Abstract
TAP311 is a novel, piperidine-based, achiral, carboxylic acid-bearing inhibitor of the Cholesteryl

Ester Transfer Protein (CETP). Developed by Novartis Pharma AG, TAP311 has been

investigated as a potential therapeutic agent for mixed dyslipidemia. Its mechanism of action

involves the inhibition of CETP, a key plasma protein responsible for the transfer of cholesteryl

esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as

very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By blocking this transfer,

TAP311 is designed to increase levels of HDL cholesterol ("good cholesterol"). Preclinical

studies have demonstrated its potent CETP inhibition and favorable pharmacokinetic and

safety profiles. The compound has progressed to Phase 1 clinical trials to assess its safety,

tolerability, pharmacokinetics, and pharmacodynamics in both healthy subjects and patients

with dyslipidemia. This document provides a comprehensive overview of the pharmacological

profile of TAP311, including its mechanism of action, preclinical data, and detailed experimental

protocols.

Introduction
Cardiovascular disease remains a leading cause of mortality worldwide, with dyslipidemia

being a major risk factor. While statins effectively lower LDL cholesterol, a significant residual

risk often remains. Low levels of HDL cholesterol are independently associated with an

increased risk of cardiovascular events. Cholesteryl Ester Transfer Protein (CETP) has

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12423821?utm_src=pdf-interest
https://www.benchchem.com/product/b12423821?utm_src=pdf-body
https://www.benchchem.com/product/b12423821?utm_src=pdf-body
https://www.benchchem.com/product/b12423821?utm_src=pdf-body
https://www.benchchem.com/product/b12423821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


emerged as a key therapeutic target to address this residual risk. CETP facilitates the transfer

of cholesteryl esters from HDL to VLDL and LDL, thereby lowering HDL cholesterol levels.

Inhibition of CETP is a promising strategy to raise HDL cholesterol and potentially reduce the

risk of atherosclerosis.[1]

TAP311 is a novel CETP inhibitor with a distinct core structure compared to other reported

inhibitors.[2] Preclinical studies have highlighted its robust efficacy in animal models and a

promising safety profile, particularly concerning off-target effects that have plagued earlier

CETP inhibitors like torcetrapib.[2][3] This technical guide synthesizes the available

pharmacological data on TAP311, presents detailed experimental methodologies for its

evaluation, and visualizes the key pathways and workflows.

Mechanism of Action
TAP311 exerts its pharmacological effect by directly inhibiting the activity of Cholesteryl Ester

Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of neutral

lipids, including cholesteryl esters and triglycerides, between lipoproteins.[1] Specifically, it

mediates the transfer of cholesteryl esters from HDL to LDL and VLDL in exchange for

triglycerides. This action leads to a decrease in HDL cholesterol and an increase in cholesteryl

ester content in pro-atherogenic LDL particles.

By inhibiting CETP, TAP311 blocks this transfer, leading to an accumulation of cholesteryl

esters in HDL particles, thereby increasing the concentration of HDL cholesterol in the plasma.

The anticipated therapeutic outcome is an enhancement of reverse cholesterol transport, a

process where excess cholesterol is removed from peripheral tissues and transported to the

liver for excretion, which is considered an anti-atherogenic process.

Signaling Pathway
The following diagram illustrates the role of CETP in lipoprotein metabolism and the

mechanism of action of TAP311.
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Mechanism of Action of TAP311. (Max Width: 760px)
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The inhibitory activity of TAP311 against CETP has been quantified, demonstrating potent

inhibition of the target protein.

Parameter Value Species Assay Conditions

IC50 62 nM Human CETP Inhibition Assay

Data sourced from publicly available information. Specific assay conditions beyond the target

and species are not detailed in the available literature.

In Vivo Efficacy (Hamster Model)
TAP311 has demonstrated robust efficacy in hamster models, a relevant species for studying

lipoprotein metabolism due to their expression of CETP.

Animal Model Treatment Key Findings

Hamster TAP311

Robust efficacy, characterized

by a significant increase in

HDL cholesterol levels.

Specific quantitative data on the percentage increase in HDL cholesterol and the doses used

are not publicly available in the reviewed literature.

Pharmacokinetics (Rat Model)
Pharmacokinetic studies in rats have indicated that TAP311 possesses excellent properties,

suggesting good absorption and metabolic stability.

Animal Model Administration Route Key Findings

Rat Not Specified Excellent pharmacokinetics.

Detailed pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax),

time to maximum concentration (Tmax), and bioavailability are not publicly available.
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Safety Pharmacology
A key aspect of the preclinical evaluation of TAP311 was to assess its potential for off-target

effects that led to the failure of previous CETP inhibitors.

Assay Cell Line / Animal Model Key Findings

Aldosterone Secretion
Human Adrenocortical

Carcinoma Cells

Did not increase aldosterone

secretion.

Aldosterone Secretion Chronically Cannulated Rats
Did not increase aldosterone

secretion.

These findings are significant as they differentiate TAP311 from torcetrapib, which was

withdrawn from development due to off-target effects leading to increased aldosterone levels

and adverse cardiovascular outcomes.

Clinical Development
TAP311 has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and

pharmacokinetic profile in humans.
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Trial Identifier Title Status Population

NCT01487460

A First-in-human

Randomized, Double-

blind, Placebo-

controlled, 4-part

Study to Assess

Safety, Tolerability,

Pharmacokinetics and

Pharmacodynamics of

Interwoven Single-

and Multiple-

ascending Doses of

TAP311

Completed
Healthy Subjects and

Dyslipidemic Patients

NCT01632358

A Randomized,

Double-blind, Placebo

Controlled, Crossover

Study to Assess

Safety and Tolerability,

Pharmacokinetics,

and Explore

Pharmacodynamics of

TAP311

Completed
Patients With Mixed

Dyslipidemia

The results of these clinical trials have not been made publicly available in the form of

publications or presentations as of the last review.

Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the

preclinical evaluation of TAP311.

CETP Inhibition Assay
This in vitro assay is designed to determine the concentration of an inhibitor required to block

50% of CETP activity (IC50).
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Workflow for an in vitro CETP Inhibition Assay. (Max Width: 760px)

Protocol:

Reagent Preparation: Prepare serial dilutions of TAP311 in a suitable solvent (e.g., DMSO).

Assay Plate Setup: In a 96-well plate, add the diluted TAP311, donor particles (liposomes

containing a self-quenched fluorescent lipid), acceptor particles (liposomes), and

recombinant human CETP enzyme.

Incubation: Incubate the plate at 37°C for a specified period to allow for the CETP-mediated

transfer of the fluorescent lipid from donor to acceptor particles.

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the

appropriate excitation and emission wavelengths. As the fluorescent lipid is transferred to the

acceptor particle, dequenching occurs, leading to an increase in fluorescence.

Data Analysis: Plot the fluorescence intensity against the concentration of TAP311. Use a

non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50

value.

In Vivo Hamster Efficacy Study
This study evaluates the effect of TAP311 on plasma lipoprotein profiles in hamsters.
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Workflow for an in vivo Hamster Efficacy Study. (Max Width: 760px)

Protocol:

Animal Acclimatization: Acclimatize male Golden Syrian hamsters to the housing conditions

for at least one week.

Group Allocation: Randomly assign animals to treatment groups (vehicle control and different

doses of TAP311).

Baseline Blood Collection: Collect baseline blood samples for lipid profiling.

Dosing: Administer TAP311 or vehicle control via the intended clinical route (e.g., oral

gavage) for a specified duration.

Final Blood Collection: At the end of the treatment period, collect final blood samples.

Lipid Analysis: Separate plasma and measure the concentrations of total cholesterol, HDL

cholesterol, LDL cholesterol, and triglycerides using standard enzymatic assays.

Data Analysis: Compare the changes in lipid profiles between the TAP311-treated groups

and the vehicle control group to determine the efficacy of the compound.

Aldosterone Secretion Assay
This in vitro assay assesses the potential of a compound to induce aldosterone secretion in a

human adrenocortical cell line.

Protocol:

Cell Culture: Culture H295R human adrenocortical carcinoma cells in appropriate media.

Treatment: Treat the cells with various concentrations of TAP311, a positive control (e.g.,

angiotensin II), and a vehicle control.

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

Supernatant Collection: Collect the cell culture supernatant.
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Aldosterone Measurement: Measure the concentration of aldosterone in the supernatant

using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Data Analysis: Compare the aldosterone levels in the TAP311-treated wells to the vehicle

and positive control wells to determine if the compound stimulates aldosterone secretion.

Conclusion
TAP311 is a potent CETP inhibitor that has demonstrated a promising preclinical profile. Its

ability to inhibit CETP without the adverse off-target effects on aldosterone secretion observed

with earlier compounds in its class marked a significant step forward in the development of

CETP inhibitors. While the full quantitative preclinical data and the results from its Phase 1

clinical trials are not yet in the public domain, the available information suggests that TAP311
holds potential as a therapeutic agent for the management of mixed dyslipidemia. Further

disclosure of clinical trial data will be crucial in determining the future developmental path of

this compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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